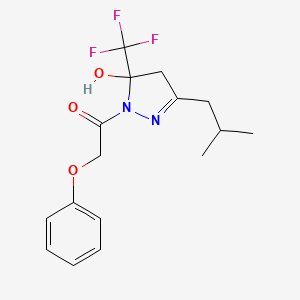
3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
説明
3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as IPTP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience. In
科学的研究の応用
3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in scientific research. One of the main areas of study is its potential as a tool for studying the role of GABA receptors in the brain. GABA receptors are important targets for drugs used to treat anxiety and other neurological disorders. This compound has been shown to selectively bind to GABA receptors, making it a useful tool for studying their function.
作用機序
The mechanism of action of 3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is complex and not fully understood. It is known to selectively bind to GABA receptors, but the exact mechanism by which it does so is still under investigation. Some studies suggest that this compound may act as a positive allosteric modulator of GABA receptors, enhancing their activity. Other studies suggest that this compound may act as an antagonist, blocking the activity of GABA receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also not fully understood. Studies have shown that this compound can modulate the activity of GABA receptors, leading to changes in neuronal activity. This can have a range of effects on the brain and body, including changes in behavior, cognition, and motor function.
実験室実験の利点と制限
One of the main advantages of 3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for lab experiments is its selectivity for GABA receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is complex, and it can be difficult to obtain pure samples. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3-isobutyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of study is its potential applications in drug development. This compound may be a useful starting point for developing new drugs that target GABA receptors. Another area of study is its potential applications in neuroscience research. This compound may be a useful tool for studying the role of GABA receptors in various neurological disorders, including anxiety, depression, and epilepsy. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion
In conclusion, this compound is a chemical compound that has unique properties that make it useful in various fields of scientific research. Its selectivity for GABA receptors makes it a useful tool for studying their function, and it has potential applications in drug development and neuroscience research. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
特性
IUPAC Name |
1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-11(2)8-12-9-15(23,16(17,18)19)21(20-12)14(22)10-24-13-6-4-3-5-7-13/h3-7,11,23H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTISJNQXFZBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3985120.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
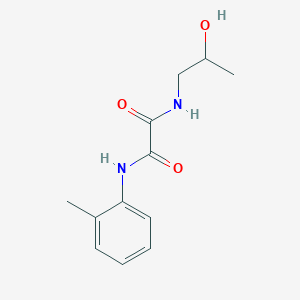
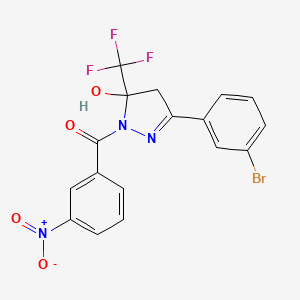
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)
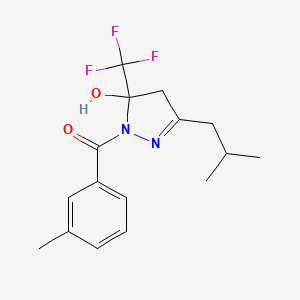
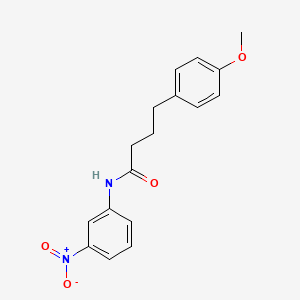


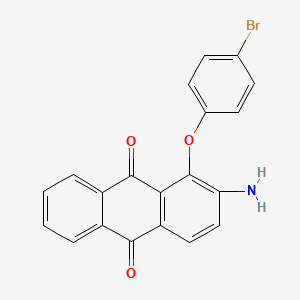
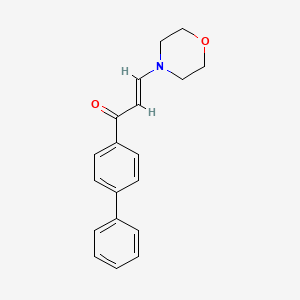
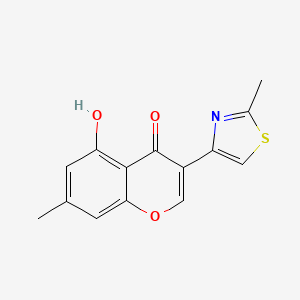
![3-(3-bromophenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985201.png)
![methyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3985214.png)